1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one
Description
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted at the 3-position with an oxetan-3-ylmethoxy group. This compound is characterized by its oxetane ring, a four-membered cyclic ether known for its ring strain and metabolic stability-enhancing properties in pharmaceutical chemistry .
Properties
IUPAC Name |
1-[3-(oxetan-3-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)11-3-2-4-12(5-11)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBLABXBAYLBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one typically involves the formation of the oxetane ring followed by the attachment of the phenyl and ethanone groups. One common method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often include ultraviolet light and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, may involve continuous flow photochemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be integrated into large-scale manufacturing processes .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains two reactive centers:
-
Acetophenone moiety : Prone to nucleophilic additions, reductions, and condensations.
-
Oxetane ring : Exhibits ring-opening reactivity under acidic, basic, or nucleophilic conditions due to ring strain.
The methoxy linker modulates electronic effects on the aromatic ring, influencing electrophilic substitution patterns .
Suzuki-Miyaura Coupling
A common method for constructing the aromatic-oxetane linkage involves coupling 3-iodooxetane with a boronic acid derivative of acetophenone:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Acetylphenylboronic acid, NiI₂, NaHMDS | Microwave, 80°C, isopropyl alcohol | 49% |
This method leverages palladium- or nickel-catalyzed cross-coupling to install the oxetane substituent regioselectively .
Ketone Reduction
The acetophenone group can be reduced to a secondary alcohol:
text1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one → 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethanol
Reagents : NaBH₄ (methanol, 0°C) or LiAlH₄ (THF, reflux).
Mechanism : Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .
Oxetane Ring-Opening Reactions
The oxetane ring undergoes ring-opening under nucleophilic or acidic conditions:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O (H⁺) | 3-(3-Hydroxypropoxy)phenyl ethanone | Aqueous HCl, 60°C |
| Grignard Reagents | Alkyl-substituted diols | THF, −78°C to RT |
Mechanism : Nucleophilic attack at the oxetane’s electrophilic carbon, followed by ring cleavage (e.g., acid-catalyzed hydrolysis proceeds via oxonium ion intermediate) .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-[3-(Oxetan-3-ylmethoxy)-4-nitrophenyl]ethan-1-one |
| Bromination | Br₂, FeBr₃ | 1-[3-(Oxetan-3-ylmethoxy)-4-bromophenyl]ethan-1-one |
Stability and Handling
Scientific Research Applications
The compound “1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one” is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its applications, focusing on scientific research, medicinal chemistry, and materials science.
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary investigations suggest that it exhibits activity against specific bacterial strains, potentially making it a candidate for developing new antibiotics. Studies focusing on structure-activity relationships are ongoing to optimize its efficacy against resistant strains.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a monomer for the synthesis of novel polymers. The incorporation of oxetane rings can enhance the mechanical properties and thermal stability of the resulting materials. Research has demonstrated that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives.
Photoresponsive Materials
The compound's ability to undergo photochemical reactions makes it suitable for developing photoresponsive materials. These materials can change their properties upon exposure to light, leading to applications in smart coatings and sensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways. This research highlights its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the oxetane ring could enhance antimicrobial potency.
Case Study 3: Polymer Development
A collaborative study between universities focused on synthesizing polymers from this compound for use in biomedical applications. The resulting polymers demonstrated excellent biocompatibility and mechanical strength, making them suitable for use in drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological targets. This modification can alter the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one and key analogs, focusing on structural features, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
<sup>*</sup>LogP values estimated using ChemDraw or similar tools.
Biological Activity
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one, also known by its chemical structure and various synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates it contains a phenyl group substituted with an oxetan-3-ylmethoxy moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of phenyl compounds, including this compound, exhibit significant antimicrobial properties. A study focusing on phenyl bioisosteres demonstrated that modifications in the phenyl ring can lead to enhanced activity against various pathogens. The specific IC50 values for this compound against certain bacterial strains are yet to be fully characterized but show promise based on related compounds .
In Vitro Studies
In vitro studies have been conducted on related compounds to assess their biological activities. For instance, a series of phenyl bioisosteres were tested for their antiplasmodial activity against Plasmodium falciparum, with varying degrees of success noted depending on the structural modifications made . The findings suggest that the oxetan ring may enhance solubility and bioavailability, contributing to improved pharmacological profiles.
Table 1: Comparative Antimicrobial Activity of Phenyl Derivatives
| Compound Name | Pathogen Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Related Phenyl Compound A | S. aureus | 10 | |
| Related Phenyl Compound B | P. falciparum | 15 |
Toxicity Studies
Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds have shown them to be non-toxic at concentrations above 10 µM in HepG2 cell lines, indicating a favorable safety margin . However, further studies specific to this compound are necessary to confirm these findings.
Q & A
Basic: What are the common synthetic routes for 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or multi-step functionalization of the aromatic ring. Key steps include:
- Oxetan-3-ylmethoxy group introduction : Alkylation of phenolic intermediates using oxetane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Ketone installation : Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃) .
Critical factors affecting yield/purity : - Catalyst selection : Lewis acids like AlCl₃ vs. milder alternatives (e.g., FeCl₃) impact regioselectivity and side reactions.
- Temperature control : Excessive heat during acylation can lead to over-oxidation or ring decomposition.
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like diacylated derivatives .
Basic: How is spectroscopic characterization (e.g., NMR, FT-IR) employed to confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR :
- ¹³C-NMR :
- FT-IR :
Advanced: What strategies resolve contradictions in reaction outcomes during derivative synthesis?
Methodological Answer:
Contradictions (e.g., unexpected regiochemistry or byproducts) require systematic analysis:
- Mechanistic probing : Use isotopic labeling (e.g., D₂O quenching) to track protonation sites in electrophilic substitutions .
- Computational modeling : DFT calculations predict reactive sites on the aromatic ring, guiding solvent/catalyst selection .
- Parallel screening : Test alternative conditions (e.g., ionic liquids vs. traditional solvents) to suppress side reactions .
Example : In Friedel-Crafts acylation, competing ortho/para substitution can be mitigated using steric directing groups .
Advanced: How do DFT and molecular dynamics simulations enhance understanding of this compound’s reactivity?
Methodological Answer:
- DFT applications :
- Molecular dynamics (MD) :
- Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize intermediates) .
- Model interactions with biological targets (e.g., hydrogen bonding with enzymes) .
Case study : MD simulations of the compound’s binding to cyclooxygenase-2 (COX-2) revealed key hydrophobic interactions driving anti-inflammatory activity .
How to design experiments evaluating antimicrobial or anti-inflammatory potential?
Methodological Answer:
- Antimicrobial assays :
- Anti-inflammatory models :
What approaches study the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme inhibition assays :
- Structural biology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
